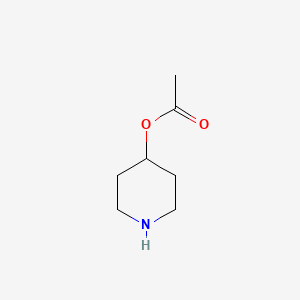

Piperidin-4-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOWFHRNGJAHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460067 | |

| Record name | piperidin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73775-92-5 | |

| Record name | piperidin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidin 4 Yl Acetate and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a fundamental step in the synthesis of piperidin-4-yl acetate (B1210297). Various strategies have been developed to achieve this, each with its own advantages and limitations. These can be broadly categorized into hydrogenation and reduction approaches, and intramolecular cyclization methods.

Hydrogenation and Reduction Approaches

Hydrogenation of pyridine (B92270) derivatives stands as a classic and widely employed method for the synthesis of the piperidine core. This approach involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine.

The direct catalytic hydrogenation of 4-hydroxypyridine (B47283) is a challenging transformation. However, a successful approach involves the in situ formation of an ester derivative to facilitate the reduction. When 4-hydroxypyridine is dissolved in a lower carboxylic acid anhydride (B1165640), such as acetic anhydride, the enol form is stabilized through conversion to its ester. This esterified intermediate is then amenable to catalytic hydrogenation. Subsequent hydrolysis of the resulting hydroxypiperidine ester yields 4-hydroxypiperidine (B117109), the immediate precursor to piperidin-4-yl acetate. This process can be carried out in the presence of a platinum group metal catalyst.

A key advantage of this method is that the use of acetic anhydride as a solvent and reactant can potentially lead directly to N-acetylated and 4-O-acetylated piperidine derivatives, which can then be selectively hydrolyzed to afford the desired this compound.

Table 1: Catalytic Hydrogenation of 4-Hydroxypyridine in Acetic Anhydride

| Catalyst | Pressure | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| 5% Rhodium on Carbon | 500 p.s.i. | 70°C | 2 hours | 4-Hydroxypiperidine | 87% |

| 5% Palladium on Carbon | 500 p.s.i. | 70°C | 4 hours | 4-Hydroxypiperidine | 82% |

Data synthesized from publicly available research.

The synthesis of chiral this compound derivatives can be achieved through diastereoselective or enantioselective reduction methods. One approach involves the diastereoselective reduction of a pyridine precursor, which can lead to specific stereoisomers of substituted 4-aminopiperidines. plu.mx

Enzymatic methods offer a powerful tool for the enantioselective synthesis of chiral building blocks. Carbonyl reductases have been successfully employed in the reduction of N-protected 4-piperidones to yield chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess (>99% ee). researchgate.net These chiral hydroxypiperidines can then be readily acetylated to produce the corresponding enantiomerically pure this compound derivatives. The choice of enzyme can dictate the stereochemical outcome of the reduction, providing access to different stereoisomers. researchgate.net

Table 2: Enzymatic Reduction of N-Boc-3-phenyl-4-piperidone

| Carbonyl Reductase | Stereochemistry of Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|

| HeCR | (3R, 4S) | >99% | >99% |

HeCR and DbCR are two distinct carbonyl reductases. Data is based on the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. researchgate.net

Intramolecular Cyclization Methods

Intramolecular cyclization represents another major strategy for the construction of the piperidine ring. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor to close the six-membered ring.

Radical cyclization reactions provide a versatile route to substituted piperidines. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can be initiated by a radical initiator to form 2,4-disubstituted piperidines. nih.gov The diastereoselectivity of this process can be significantly influenced by the choice of the radical mediator. While tributyltin hydride typically affords modest diastereomeric ratios, the use of tris(trimethylsilyl)silane (B43935) can lead to high diastereoselectivity. nih.gov Although not directly producing a 4-acetoxy group, this methodology highlights the potential of radical cyclizations to construct the piperidine skeleton with control over stereochemistry at the C4 position, which could then be further functionalized.

Transition metal catalysis offers a powerful platform for the intramolecular cyclization to form piperidine rings. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org This method involves the activation of a C-H bond and subsequent C-N bond formation to construct the heterocyclic ring.

Another notable intramolecular cyclization is the aza-Prins reaction, which can be employed for the highly diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org This method allows for the formation of the piperidine ring with the simultaneous introduction of a hydroxyl group at the C4 position, which can then be acetylated to yield this compound. rsc.org

Asymmetric Intramolecular Michael Reactions

Asymmetric intramolecular aza-Michael additions represent a powerful strategy for the enantioselective synthesis of substituted piperidines. This method typically involves a chiral catalyst to induce stereoselectivity in the cyclization of an acyclic precursor containing both a nucleophilic amine and a Michael acceptor. While direct synthesis of this compound via this method is not commonly reported, the synthesis of chiral 4-hydroxypiperidine precursors is a viable approach. These precursors can then be acetylated to yield the desired product.

An organocatalytic enantioselective intramolecular aza-Michael reaction has been successfully employed in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines rsc.org. This approach utilizes a cinchona alkaloid-derived primary amine catalyst, such as 9-amino-9-deoxy-epi-hydroquinine, with a co-catalyst like trifluoroacetic acid, to achieve high levels of enantioselectivity rsc.org. The reaction proceeds through the formation of a chiral enamine or iminium ion, which then undergoes a stereocontrolled intramolecular cyclization.

A biocatalytic approach using an ω-transaminase (ω-TA) has also been developed for the enantioselective preparation of 2,6-disubstituted piperidines from pro-chiral ketoenones via an aza-Michael reaction acs.org. This enzymatic method demonstrates the potential for green and highly selective synthesis of piperidine scaffolds.

Table 1: Examples of Asymmetric Intramolecular Aza-Michael Reactions for Piperidine Synthesis

| Catalyst/Enzyme | Substrate Type | Product | Key Features |

|---|---|---|---|

| 9-Amino-9-deoxy-epi-hydroquinine | Acyclic amino-enone | Enantioenriched 2,5- and 2,6-disubstituted piperidines | Organocatalytic desymmetrization, high enantioselectivity rsc.org |

| ω-Transaminase (ω-TA) | Pro-chiral ketoenone | Enantioselective 2,6-disubstituted piperidines | Biocatalytic approach, high enantioselectivity acs.org |

Intermolecular Cyclization (Annulation) and Multicomponent Reactions

Intermolecular cyclization, or annulation, involves the formation of the piperidine ring from two or more separate components. These reactions, particularly multicomponent reactions (MCRs), are highly efficient in building molecular complexity in a single step.

Two-Component Reactions: These reactions typically involve the condensation of an amine with a bifunctional component to form the piperidine ring. For instance, [5+1] annulation methods have been developed for the synthesis of substituted piperidines nih.gov.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. These reactions are atom-economical and offer a rapid route to diverse libraries of compounds. A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been utilized to afford highly substituted piperidines researchgate.net. Another one-pot, three-component synthesis of highly substituted piperidines involves the reaction of aromatic aldehydes, anilines, and β-ketoesters in the presence of sodium lauryl sulfate (B86663) as a catalyst in water scispace.com.

The synthesis of piperidin-4-one derivatives, which are direct precursors to this compound, can be achieved through a four-component condensation of diketene, a tosyl imine, and an aldehyde in the presence of TiCl4 and methanol (B129727) acs.org. The resulting 2,6-disubstituted piperidin-4-ones can be obtained as a single cis-diastereomer after epimerization acs.org.

Table 2: Examples of Intermolecular Cyclization and Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Pseudo five-component reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | Highly substituted piperidines | Ionic liquid catalyzed, good yields researchgate.net |

| Three-component reaction | Aromatic aldehydes, anilines, β-ketoesters | Highly substituted piperidines | Catalyzed by sodium lauryl sulfate in water, green synthesis scispace.com |

| Four-component condensation | Diketene, tosyl imine, aldehyde | 2,6-Disubstituted piperidin-4-ones | One-pot synthesis, diastereoselective acs.org |

Functionalization of the Piperidine Core

Once the piperidine ring is formed, further derivatization can be carried out to introduce or modify functional groups. For the synthesis of this compound and its derivatives, functionalization of a pre-existing piperidine, piperidin-4-one, or 4-hydroxypiperidine is a common strategy.

Esterification and Amide Coupling Reactions

Esterification: The most direct method to synthesize this compound is through the esterification of piperidin-4-ol. This can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. The N-atom of the piperidine ring is typically protected with a suitable protecting group (e.g., Boc, Cbz) before esterification to prevent N-acetylation, followed by deprotection.

Amide Coupling: Amide coupling reactions can be used to introduce the this compound moiety into larger molecules or to functionalize the nitrogen atom of this compound with a carboxylic acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium/aminium salts like HATU and HBTU are commonly employed to facilitate the formation of the amide bond bris.ac.uk. These reactions are fundamental in the synthesis of peptide and non-peptide-based pharmaceuticals.

Alkylation of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide, often in the presence of a base such as potassium carbonate or triethylamine (B128534) to scavenge the resulting hydrohalic acid. Reductive amination is another widely used method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Late-stage N-alkylation of azapeptides containing a piperidine moiety has also been demonstrated nih.gov.

Substitution Reactions on the Piperidine Ring and Peripheral Moieties

Introducing substituents directly onto the carbon framework of the piperidine ring of a pre-existing this compound can be challenging due to the saturated nature of the ring. However, strategies starting from piperidin-4-ones allow for functionalization at the C-3 and C-5 positions via enolate chemistry before reduction of the ketone and acetylation of the hydroxyl group.

Alternatively, functionalization can be achieved on peripheral moieties attached to the piperidine ring. For instance, if an aromatic group is attached to the nitrogen or another position of the ring, electrophilic or nucleophilic aromatic substitution reactions can be performed on this group.

Oxidation and Reduction of Functional Groups within Derivatives

Oxidation: The oxidation of functional groups within derivatives of this compound can lead to a variety of new compounds. For example, if a primary alcohol is present on a substituent, it can be oxidized to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, respectively. The piperidine nitrogen itself can be oxidized to an N-oxide. Furthermore, N-alkyl substituted 4-piperidones can be oxidized to 2,3-dihydro-4-pyridones using mercuric acetate, which can then serve as intermediates for further synthesis arkat-usa.org.

Reduction: Reduction of the acetate ester group in this compound derivatives to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LAH) harvard.edulibretexts.org. Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters libretexts.org. If other reducible functional groups are present in the molecule, such as ketones, aldehydes, or amides, their selective reduction can be achieved by choosing the appropriate reducing agent and reaction conditions. For instance, the reduction of an amide on a substituent to an amine can also be accomplished with LAH libretexts.org.

Table 3: Summary of Functionalization Reactions

| Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|

| Esterification | 4-Hydroxypiperidine | Acetic anhydride/Acetyl chloride | This compound |

| N-Alkylation | This compound | Alkyl halide, base | N-Alkyl-piperidin-4-yl acetate |

| Oxidation | N-Alkyl-4-piperidone | Mercuric acetate | N-Alkyl-2,3-dihydro-4-pyridone arkat-usa.org |

| Reduction | This compound derivative | Lithium aluminum hydride | Corresponding 4-(hydroxymethyl)piperidine derivative harvard.edulibretexts.org |

Synthesis of Specific this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the development of a wide range of derivatives. Methodologies for synthesizing these analogs often involve modifications at the piperidine nitrogen, the acetate moiety, or the piperidine ring itself. This section details the synthetic pathways for key derivatives.

Benzyl (B1604629) 2-(Piperidin-4-yl)acetate Synthesis Pathways

The synthesis of benzyl 2-(piperidin-4-yl)acetate and its N-substituted analogs can be achieved through several strategic approaches. A common method involves the N-alkylation of a pre-existing piperidine ring. For instance, a piperazine (B1678402) derivative can be reacted with benzyl 2-bromoacetate in the presence of a non-nucleophilic base like triethylamine in an anhydrous solvent such as 1,2-dimethoxyethane. This reaction proceeds via nucleophilic substitution, where the secondary amine of the piperidine or piperazine ring displaces the bromide from the benzyl 2-bromoacetate. The reaction mixture is typically stirred at room temperature, and the product can be isolated and purified using standard techniques like filtration, extraction, and flash chromatography. One documented synthesis of a complex derivative using this approach afforded the final product in a 72% yield after recrystallization mdpi.com.

Another general strategy for synthesizing benzyl esters, such as benzyl acetate, involves the Fischer esterification of the corresponding carboxylic acid with benzyl alcohol under acidic catalysis. Alternatively, benzyl chloride can be reacted with an acetate salt via a phase transfer catalyzed displacement reaction geniusjournals.org. These fundamental esterification principles can be applied to the synthesis of benzyl 2-(piperidin-4-yl)acetate from 2-(piperidin-4-yl)acetic acid.

This compound Hydrochloride Synthesis

The hydrochloride salt of this compound and its derivatives is often prepared to enhance aqueous solubility and stability. The conversion to the hydrochloride salt is a straightforward acid-base reaction. The fundamental mechanism involves the protonation of the basic nitrogen atom within the piperidine ring by hydrochloric acid smolecule.com.

Typically, the free base form of the this compound derivative is dissolved in a suitable organic solvent, such as methanol or diethyl ether. A solution of hydrochloric acid, either aqueous or gaseous (e.g., HCl in dioxane), is then added to the solution. The proton transfer from HCl to the piperidine nitrogen results in the formation of the ammonium (B1175870) chloride salt, which often precipitates from the solution and can be isolated by filtration smolecule.comunisi.it. The purity and yield of the salt formation can be optimized by careful control of stoichiometry and reaction conditions smolecule.com.

Radiosynthetic Approaches to Labeled this compound Analogs

Radiolabeled analogs of this compound are valuable tools in biochemical and pharmacological research, particularly for in vivo imaging studies. The introduction of a radioactive isotope can be achieved through various methods, with radioiodination being a common approach due to the convenient half-lives of iodine isotopes like ¹²³I and ¹²⁵I mdpi.com.

One strategy is electrophilic aromatic substitution, where an aromatic ring within the molecule (e.g., an N-benzyl substituent) is directly iodinated. This is typically performed using NaI (I representing the radioisotope) in the presence of a mild oxidizing agent to generate the electrophilic iodine species mdpi.com. For example, a precursor such as (4-aminobenzyl)piperidine can undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced with radioiodide mdpi.com.

Another approach is isotope exchange, where a non-radioactive iodine or bromine atom on the precursor molecule is swapped for a radioactive iodine isotope. This method was successfully used for the radioiodination of phospholipid ester analogs, achieving high radiochemical purity mdpi.com. These general methods can be adapted to synthesize radiolabeled tracers based on the this compound scaffold for specific biological targets mdpi.com.

Other Key Derivatizations (e.g., Carbamates, Oxadiazoles, Imine Derivatives)

The this compound framework can be further elaborated to incorporate other important functional groups and heterocyclic systems.

Carbamates: Piperidine-4-yl carbamates are a significant class of derivatives. One synthetic route involves the carbamoylation of a piperidin-4-yl alcohol precursor. For example, diphenyl(piperidin-4-yl)methanol can be treated with a suitable chloroformate to yield the corresponding carbamate (B1207046) nih.gov. An efficient and scalable process for synthesizing methyl piperidin-4-yl-carbamate has been developed starting from 1-benzylpiperidin-4-one. This route involves reductive amination with ammonia (B1221849) using a Raney-Ni catalyst, followed by de-protection of the benzyl group and subsequent salt formation. This methodology is noted for its use of commercially available materials and high yields, making it suitable for large-scale manufacturing researchgate.net.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring can be incorporated into piperidine derivatives through several synthetic strategies. A common method is the dehydration and cyclization of an N-acylhydrazide precursor. For instance, a carboxylic acid can be coupled with a hydrazide, and the resulting intermediate is cyclized using a dehydrating agent like phosphorus oxychloride or triphenylphosphine (B44618) in the presence of a halogen source nih.govresearchgate.net. Another pathway involves the oxidative cyclization of N-acylhydrazones using reagents such as chloramine-T or 1,3-dibromo-5,5-dimethylhydantoin (B127087) nih.govmdpi.com. These reactions can be adapted to link a 1,3,4-oxadiazole moiety to the piperidine core, often via the acetate side chain.

Imine Derivatives: Imines, or Schiff bases, are key intermediates in the synthesis of various piperidine derivatives. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. For example, the synthesis of polysubstituted piperidines can be achieved through a [4 + 2] annulation reaction between an imine and an allene, catalyzed by a phosphine (B1218219) researchgate.net. Additionally, reductive amination, a cornerstone of piperidine synthesis, proceeds through an imine or enamine intermediate. In this process, a ketone such as N-Boc-piperidin-4-one is reacted with a primary amine (e.g., an aniline) to form an imine in situ, which is then reduced by a reducing agent like sodium triacetoxyborohydride to yield the N-substituted piperidine amine researchgate.netresearchgate.net.

Synthesis Optimization and Scalability Studies

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Studies on this compound and its derivatives have focused on improving yields, reducing reaction times, and utilizing more sustainable reagents.

Yield Enhancement Strategies

Several strategies have been employed to enhance the yields of reactions in the synthesis of piperidine derivatives. One key area of optimization is in multi-step synthetic sequences. For example, in an optimized synthesis of a fentanyl analogue intermediate starting from 1-benzylpiperidin-4-one, a Strecker-type condensation was examined under various conditions researchgate.net. The choice of acid catalyst and solvent was found to be critical. While several acids were tested, trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂) gave suboptimal yields. Optimal results were achieved using a mixture of CH₂Cl₂ and acetic acid (AcOH) researchgate.net.

Catalytic N-debenzylation is another critical step that often requires optimization. In the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, the removal of the N-benzyl protecting group via catalytic hydrogenation was initially problematic, with standard conditions giving low yields, possibly due to catalyst poisoning researchgate.net. It was discovered that the addition of acetic acid to the reaction mixture dramatically improved both the reaction rate and the yield, leading to near-quantitative conversion to the desired product researchgate.net.

The table below summarizes the optimization of a Strecker-type reaction, demonstrating the impact of different acid catalysts on the yield.

| Entry | Ketone | Amine | Catalyst | Solvent | Yield (%) |

| 1 | 1a | Aniline | AcOH | MeOH | 68 |

| 2 | 1a | Aniline | TFA | CH₂Cl₂ | 45-50 |

| 3 | 1a | Aniline | TsOH | CH₂Cl₂ | 55-60 |

| 4 | 1a | Aniline | AcOH/ZnCl₂ | CH₂Cl₂ | 50-55 |

| 5 | 1a | Aniline | AcOH | CH₂Cl₂ | 75-80 |

| Data sourced from an optimized synthesis of a key pharmaceutical intermediate researchgate.net. |

Purity Improvement Techniques

The isolation and purification of this compound and its precursors are critical for ensuring the quality and reliability of the final compound. Crystallization is a fundamental and widely used method for purifying solid piperidine derivatives, effectively removing impurities from the crystal lattice. chemrevlett.comrochester.edu The choice of solvent is paramount for successful crystallization. For piperidin-4-one and its substituted derivatives, a variety of solvent systems have been proven effective. Distilled ethanol (B145695) is frequently used as a single-solvent system for recrystallization. chemrevlett.com For compounds with different solubility profiles, mixed-solvent systems are employed.

Commonly used solvent mixtures include:

Ethanol-ethyl acetate chemrevlett.com

Benzene-petroleum ether chemrevlett.com

Methanol-ethyl acetate chemrevlett.com

Dichloromethane-methanol chemrevlett.com

The selection of an appropriate solvent or solvent pair depends on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Beyond recrystallization, column chromatography is another indispensable technique for purification, particularly for non-crystalline materials or for separating complex mixtures. chemrevlett.com In this method, a mixture of ethyl acetate and hexane (B92381) is often used as the mobile phase to separate the desired compound on a solid stationary phase, such as silica (B1680970) gel. chemrevlett.com

The following table summarizes common purification techniques and solvent systems used for piperidine derivatives, which are applicable to this compound.

| Technique | Solvent/Solvent System | Applicability | Reference |

|---|---|---|---|

| Recrystallization | Ethanol | General purpose for solid piperidone derivatives. | chemrevlett.com |

| Recrystallization | Ethanol-Ethyl Acetate | Used for 2,6-diaryl-3-(4-arylthio)piperidin-4-ones. | chemrevlett.com |

| Recrystallization | Methanol-Ethyl Acetate | Effective for certain carboxylate derivatives. | chemrevlett.com |

| Recrystallization | Benzene-Petroleum Ether | Used for N-acyl and other substituted piperidin-4-ones. | chemrevlett.com |

| Column Chromatography | Ethyl Acetate / Hexane | Purification of hydrazone derivatives of piperidin-4-one. | chemrevlett.com |

Development of Economically Viable Synthetic Routes

One key approach is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product. researchgate.net This strategy is inherently efficient, reducing time, solvent use, and purification costs associated with isolating intermediates. The synthesis of piperidin-2-ones, for example, has been achieved through a four-component reaction using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate, with the latter serving as an inexpensive nitrogen source. researchgate.net

The use of low-cost and environmentally friendly catalysts is another cornerstone of developing economical syntheses. Piperidinium acetate, an ionic liquid, has been utilized as an inexpensive catalyst for cascade reactions in the synthesis of other heterocyclic compounds, demonstrating the potential for cost-effective catalysis. researchgate.net The development of one-pot syntheses, where sequential reactions are performed in the same reactor without isolating intermediates, further streamlines the process and reduces operational costs. researchgate.net

The table below outlines key considerations and strategies for developing economically viable synthetic routes for piperidine-containing compounds.

| Strategy | Description | Advantages | Example Application |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form the final product. | Reduces reaction steps, solvent waste, and purification costs. High atom economy. | Synthesis of substituted piperidines using ammonium acetate as a nitrogen source. nih.govresearchgate.net |

| Use of Inexpensive Catalysts | Employing readily available and low-cost catalysts to facilitate reactions. | Lowers the overall cost of raw materials. | Piperidinium acetate as a catalyst for cascade reactions. researchgate.net |

| One-Pot Synthesis | Performing multiple consecutive reactions in the same flask. | Avoids lengthy separation processes and minimizes loss of material. | Ball-milling method for a three-component Diels-Alder reaction to form tetrahydroquinolines. researchgate.net |

| Readily Available Starting Materials | Designing routes that begin with cheap and abundant commodity chemicals. | Significantly reduces the initial cost of the synthesis. | Synthesis of 1-benzyl-4-piperidone from benzylamine (B48309) and methyl acrylate. google.com |

By integrating these principles, chemists can design and optimize synthetic pathways to this compound and its derivatives that are not only chemically efficient but also commercially scalable and sustainable.

Spectroscopic and Analytical Characterization of Piperidin 4 Yl Acetate Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of Piperidin-4-yl acetate (B1210297). The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

In a typical ¹H NMR spectrum of Piperidin-4-yl acetate, the protons on the piperidine (B6355638) ring exhibit complex splitting patterns due to coupling with each other. The axial and equatorial protons at the C2, C3, C5, and C6 positions are diastereotopic, leading to distinct signals. The proton at C4, attached to the acetate group, is expected to appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. The methyl protons of the acetate group typically appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is characteristically found at the low-field end of the spectrum (around 170 ppm). openstax.org The carbon atom at the C4 position of the piperidine ring, bonded to the oxygen, is also shifted downfield. The remaining piperidine ring carbons and the acetate methyl carbon resonate at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 (methine) | 4.8 - 5.2 | Multiplet |

| H2, H6 (axial) | 2.6 - 3.0 | Multiplet |

| H2, H6 (equatorial) | 3.0 - 3.4 | Multiplet |

| H3, H5 (axial) | 1.5 - 1.9 | Multiplet |

| H3, H5 (equatorial) | 1.9 - 2.2 | Multiplet |

| Acetate CH₃ | ~2.0 | Singlet |

| NH | 1.5 - 2.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. openstax.orgchemguide.co.uk

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 172 |

| C4 (methine) | 68 - 72 |

| C2, C6 | 42 - 46 |

| C3, C5 | 30 - 34 |

| Acetate CH₃ | 20 - 22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. huji.ac.illibretexts.orglibretexts.org For this compound, COSY spectra would show cross-peaks connecting the H4 proton to the H3 and H5 protons, and the H3/H5 protons to their adjacent H2/H6 protons, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.netlibretexts.orgnih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, for instance, connecting the H4 signal to the C4 carbon signal and the acetate methyl proton signal to the acetate methyl carbon signal. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two to three bonds, and occasionally four bonds. libretexts.orglibretexts.orgcolumbia.edu This is particularly useful for identifying connectivity involving quaternary carbons (like the carbonyl carbon) and for linking different spin systems. In this compound, HMBC would show a crucial correlation between the acetate methyl protons and the carbonyl carbon, as well as between the H4 proton and the carbonyl carbon, confirming the ester linkage. Correlations between H2/H6 and C4 would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining stereochemistry and conformation. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons through their spatial proximities. For example, a strong NOE would be expected between axial protons on the same side of the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.

For this compound, the molecular ion (M⁺) would be observed. Key fragmentation pathways would likely include:

Loss of the acetoxy group: Cleavage of the C4-O bond to lose a CH₃COO radical (59 Da), leading to a significant fragment ion.

Loss of acetic acid: A neutral loss of CH₃COOH (60 Da) through a rearrangement mechanism.

Alpha-cleavage: The characteristic fragmentation of piperidines involves cleavage of the bonds adjacent to the nitrogen atom. This would lead to the loss of radicals from the C2 or C6 positions.

Formation of an acetyl cation: A peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is a common feature for acetate esters.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₇H₁₃NO₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Advanced ionization methods are often coupled with HRMS analyzers like Time-of-Flight (TOF) and Orbitrap.

QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): This hybrid technique offers high resolution and mass accuracy, making it suitable for both qualitative and quantitative analysis.

MALDI-Orbitrap-MS (Matrix-Assisted Laser Desorption/Ionization): While more commonly used for large molecules, MALDI can be applied to small molecules as well. The Orbitrap mass analyzer provides exceptionally high resolution and mass accuracy, further enhancing the confidence in molecular formula assignments. These "soft" ionization techniques often produce a prominent molecular ion with less fragmentation than EI-MS, which is useful for confirming the molecular weight.

Table 3: Key Ions in the Mass Spectrometry of this compound

| Ion Description | Proposed Formula | Exact Mass (Da) |

| Molecular Ion [M]⁺ | C₇H₁₃NO₂ | 143.0946 |

| [M - CH₃CO]⁺ | C₅H₁₀N | 84.0813 |

| [M - CH₃COOH]⁺ | C₅H₉N | 83.0735 |

| [CH₃CO]⁺ | C₂H₃O | 43.0184 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. nih.govnfdi4chem.de

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring will be visible as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govnih.gov While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the C=O stretch would also be visible in the Raman spectrum. Symmetrical and less polar bonds, such as the C-C bonds of the piperidine ring, often produce strong signals in Raman spectra, providing further structural information.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | FTIR | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | FTIR, Raman | 2850 - 3000 | Strong |

| C=O Stretch (Ester) | FTIR, Raman | 1735 - 1750 | Strong (FTIR), Medium (Raman) |

| C-O Stretch (Ester) | FTIR | 1000 - 1300 | Strong |

| C-N Stretch | FTIR | 1020 - 1250 | Medium |

| C-C Stretch (Ring) | Raman | 800 - 1200 | Medium-Strong |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of pharmaceutical compounds and intermediates due to its high resolution and sensitivity. bjbms.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

A standard RP-HPLC setup for this compound would utilize a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (like water with 0.1% phosphoric acid or formic acid) and an organic solvent, typically acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from starting materials and byproducts with varying polarities. Since this compound lacks a strong UV chromophore, detection can be challenging. While UV detection at low wavelengths (around 214 nm) may be possible, more universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are more suitable. epa.govresearchgate.net Alternatively, derivatization with a UV-active agent can be performed pre-column to enhance detection by a standard UV detector. nih.govnih.gov For definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) wiley-vch.de |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid wiley-vch.de |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | CAD, ELSD, or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry for qualitative monitoring of reaction progress. udel.eduaga-analytical.com.plchemistryhall.com It allows the chemist to quickly determine if the starting material is being consumed and if the desired product is being formed. chemistryhall.com

For a reaction producing this compound, TLC is typically performed on plates coated with silica (B1680970) gel, a polar stationary phase. mdpi.com The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like ethyl acetate and a more polar solvent such as methanol (B129727) or a small amount of a base like triethylamine (B128534) to prevent spot tailing due to the basic nature of the piperidine nitrogen. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. udel.edu As this compound is more polar than many non-polar starting materials but less polar than highly polar byproducts, its position on the TLC plate (indicated by its Retention Factor, or Rf value) provides a clear indication of the reaction's status.

Since this compound is not UV-active, visualization of the spots on the TLC plate requires the use of staining agents. Common stains for this purpose include potassium permanganate (B83412) solution, which reacts with the oxidizable amine and ester groups, or ninhydrin, which is highly sensitive for primary and secondary amines, producing a characteristic colored spot upon heating. chemistryhall.comillinois.edu

Table 4: Common TLC Systems for Monitoring this compound

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass backing mdpi.com |

| Mobile Phase (Eluent) | Mixtures such as Ethyl Acetate/Methanol (e.g., 9:1 v/v) or Dichloromethane (B109758)/Methanol |

| Application | Sample spotted using a capillary tube |

Computational and Theoretical Studies on Piperidin 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Piperidin-4-yl acetate (B1210297), DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, is valuable for identifying the electrophilic and nucleophilic sites within the molecule, which can provide insights into its potential intermolecular interactions. While specific DFT data for Piperidin-4-yl acetate is not available, studies on other piperidine (B6355638) derivatives have successfully used DFT to elucidate their structural and electronic characteristics mdpi.comresearchgate.netnih.govrsc.orgnih.gov.

A hypothetical table of DFT-calculated properties for this compound might look like this:

| Property | Calculated Value | Unit |

| Total Energy | (Value) | Hartrees |

| Dipole Moment | (Value) | Debye |

| Point Group | (Symmetry) | - |

Note: The values in this table are placeholders as no specific literature is available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, a HOMO-LUMO analysis would provide insights into its reactivity profile. Although no specific data exists for this compound, similar analyses have been conducted for other piperidine derivatives to understand their reaction mechanisms and electronic transitions researchgate.net.

A representative data table for a HOMO-LUMO analysis is presented below:

| Parameter | Energy (eV) |

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap | (Value) |

Note: The values in this table are placeholders as no specific literature is available.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds.

For a compound like this compound, a QSAR study would involve a dataset of piperidine derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity tandfonline.comnih.govmdpi.comnih.govresearchgate.net. While QSAR studies on various piperidine derivatives have been published, none were found that specifically included this compound in their training or test sets tandfonline.comnih.govmdpi.comnih.govresearchgate.net.

An illustrative QSAR model equation might be:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools used to study the interaction between a small molecule (ligand) and a biological target, typically a protein or a nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this would involve docking the molecule into the active site of a specific protein target. The process requires the three-dimensional structures of both the ligand and the target protein.

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex nih.govmdpi.comiucr.orgnih.govnih.govacgpubs.org.

A hypothetical summary of docking results could be presented as follows:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| (Protein Name) | (Value) | (e.g., TYR84, SER122) |

Note: The values in this table are placeholders as no specific literature is available.

By analyzing the predicted binding mode from docking simulations, researchers can gain insights into the mechanism of action of a compound. For instance, if this compound is docked into the active site of an enzyme, the interactions with key catalytic residues can suggest whether the compound is likely to act as an inhibitor.

Molecular dynamics (MD) simulations can further refine the docked complex and provide a more dynamic picture of the binding interactions over time. This can help to assess the stability of the ligand in the binding site and to calculate the binding free energy more accurately. Such detailed interaction studies are crucial for the rational design of more potent and selective analogs. While these techniques are widely applied to piperidine derivatives in drug discovery, no such studies have been reported for this compound itself nih.govresearchgate.net.

Conformational Analysis and Stereochemical Prediction

Computational studies into the conformational landscape of this compound are centered on the inherent flexibility of the piperidine ring. The piperidine moiety typically adopts a chair conformation to minimize torsional strain. For substituted piperidines, the substituents' spatial arrangement is crucial in determining the most stable conformer.

The acetate group at the 4-position can exist in either an axial or an equatorial position. Theoretical calculations and experimental data for analogous 4-substituted piperidine systems consistently indicate a strong preference for the equatorial orientation of the substituent. This preference is attributed to the minimization of steric hindrance, specifically the avoidance of 1,3-diaxial interactions that would occur if the bulkier acetate group were in the axial position. These interactions involve unfavorable steric clashes between the axial substituent and the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring.

Stereochemical prediction for this compound is relatively straightforward as it does not possess a chiral center in its ground state. However, the chair-to-chair interconversion of the piperidine ring represents a dynamic stereochemical process. Computational methods can be employed to calculate the energy barrier for this ring flip. This energy barrier provides insight into the conformational stability and the rate at which the two chair forms interconvert at a given temperature. While one chair conformer (with the equatorial acetate group) is significantly more stable, the molecule is not stereochemically rigid.

Advanced Computational Analyses

Advanced computational methods provide deeper insights into the electronic structure and properties of this compound. These analyses are crucial for understanding its reactivity, intermolecular interactions, and potential applications in materials science.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecule, providing a rigorous definition of chemical bonds and atomic interactions. A QTAIM analysis of this compound would involve calculating the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) for all the covalent bonds within the molecule.

The values of ρ(r) and ∇²ρ(r) at the BCPs characterize the nature of the chemical bonds. For the C-C, C-N, C-O, and C-H bonds in this compound, it is expected that the analysis would show negative values for the Laplacian of the electron density, which is characteristic of shared-electron interactions (covalent bonds). The magnitude of the electron density at the BCP would correlate with the bond order. Furthermore, QTAIM can identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, which might influence the conformational preferences of the molecule.

Table 1: Predicted QTAIM Parameters for Selected Bonds in this compound (Note: The following is a representative table based on general principles of QTAIM analysis for similar organic molecules, as specific literature data for this compound was not found.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |

| C-N | ~0.25 | ~ -0.80 | Polar Covalent |

| C=O | ~0.40 | ~ -1.50 | Polar Covalent |

| C-O | ~0.20 | ~ -0.70 | Polar Covalent |

| C-C | ~0.23 | ~ -0.65 | Covalent |

| N-H | ~0.30 | ~ -1.20 | Polar Covalent |

Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of these properties through the calculation of molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often with specialized basis sets.

For a molecule like this compound, which lacks an extensive π-conjugated system, the predicted first hyperpolarizability (β), a measure of the second-order NLO response, is expected to be relatively small. The molecule is centrosymmetric in its most stable conformation, which would theoretically result in a zero β value. However, dynamic effects or specific intermolecular arrangements in a condensed phase could lead to a non-zero response. The calculations would involve optimizing the molecular geometry and then computing the response of the electron cloud to an external electric field. The magnitude of the calculated hyperpolarizability would provide a quantitative measure of the molecule's potential for NLO applications.

Table 2: Predicted Non-linear Optical Properties of this compound (Note: This table presents hypothetical values for illustrative purposes, as specific computational results for this compound were not found.)

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | ~2.5 D |

| Mean Polarizability | <α> | ~80 |

| First Hyperpolarizability | β_tot | ~0 |

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons as determined by a quantum chemical calculation. These charges provide a simplified picture of the charge distribution and can be useful for understanding electrostatic interactions and chemical reactivity. For this compound, the Mulliken charge analysis is expected to show a significant negative charge on the oxygen atoms of the acetate group and the nitrogen atom of the piperidine ring, reflecting their higher electronegativity. The carbonyl carbon and the protons attached to the nitrogen and alpha-carbons would exhibit positive charges.

Thermodynamic properties, such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv), can also be calculated using computational methods, typically based on statistical mechanics and the results of frequency calculations. These calculations provide valuable data on the stability and thermal behavior of the molecule. The vibrational frequencies obtained from the calculations are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

Table 3: Predicted Mulliken Atomic Charges and Thermodynamic Properties of this compound (Note: The data in this table is illustrative and based on general expectations for similar molecules, as specific literature values for this compound were not available.)

| Atom/Property | Value |

| Mulliken Atomic Charges (e) | |

| O (carbonyl) | ~ -0.55 |

| O (ester) | ~ -0.45 |

| N | ~ -0.30 |

| C (carbonyl) | ~ +0.60 |

| Thermodynamic Properties | |

| Enthalpy of Formation (ΔHf°) | Value dependent on computational method |

| Entropy (S°) | Value dependent on computational method |

| Heat Capacity (Cv) | Value dependent on computational method |

| Zero-Point Vibrational Energy (ZPVE) | Value dependent on computational method |

Applications and Research Trajectories of Piperidin 4 Yl Acetate in Medicinal Chemistry

Piperidin-4-yl Acetate (B1210297) as a Synthetic Intermediate for Bioactive Molecules

The utility of piperidin-4-yl acetate and its precursors, such as 1-benzylpiperidin-4-one, is well-established in the synthesis of complex and biologically active molecules. researchgate.net Its structure offers multiple points for chemical modification, allowing for the systematic development of compound libraries to explore biological activity. cam.ac.uk

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds. The piperidine (B6355638) core is a structural feature in numerous drugs targeting a variety of conditions. nih.govbiointerfaceresearch.com For instance, derivatives of 4-anilinopiperidine are central to the structure of potent synthetic opioids. A key intermediate in the synthesis of the powerful analgesic remifentanil is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a compound structurally related to this compound. researchgate.net The synthesis of this intermediate often begins with piperidin-4-one, highlighting the role of this class of compounds as foundational precursors in the creation of clinically significant drugs. researchgate.netnih.govsemanticscholar.org Beyond analgesics, the piperidine nucleus is integral to compounds developed as anti-HIV agents, anticancer therapeutics, and acetylcholinesterase (AChE) inhibitors for treating neurodegenerative diseases. nih.govscielo.br

The piperidine ring is a versatile building block that can be incorporated into a multitude of larger, more complex molecular scaffolds. mdpi.com Its saturated, non-aromatic nature allows it to adopt specific three-dimensional conformations (e.g., a chair conformation), which is critical for precise interaction with biological targets. nih.gov Medicinal chemists utilize this scaffold to construct libraries of compounds with diverse biological activities, including antibacterial, anticonvulsant, and antioxidant properties. biointerfaceresearch.comajchem-a.com

The adaptability of the piperidine scaffold is demonstrated in its use to create novel σ1 receptor ligands with antiproliferative properties. nih.gov In these designs, the piperidine ring replaces other cyclic structures to improve properties like hydrolytic stability and lipophilicity. nih.gov Furthermore, the piperidine moiety can be integrated into fused heterocyclic systems, such as chromenopyridines, to generate compounds with unique pharmacological profiles. mdpi.com This ability to serve as a reliable structural anchor for further chemical exploration underscores its importance as a fundamental building block in drug discovery. cam.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in drug design where the modification of a molecule's structure is correlated with changes in its biological activity. drugdesign.orgcollaborativedrug.com For derivatives of this compound, SAR studies provide invaluable insights into how different chemical features influence their therapeutic potential.

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the molecule. Research on substituted cinnamoyl piperidinyl acetate derivatives as cholinesterase inhibitors has demonstrated the profound impact of these modifications. nih.gov

The position of a substituent on an associated aromatic ring plays a key role. For example, ortho-substituted derivatives, particularly those with electron-withdrawing groups like a 2-chloro substituent (Compound 5b), have shown the most potent inhibitory activity against acetylcholinesterase (AChE). nih.gov This suggests that favorable electrostatic and hydrophobic interactions are enhanced when the substituent is in this position. In contrast, para-substituted derivatives generally exhibit lower activity. nih.gov However, a para-methyl group (Compound 5L) can enhance activity through hydrophobic interactions, while larger groups like methoxy (B1213986) and ethoxy at the para position may hinder optimal binding. nih.gov

Meta-positioned substituents also influence activity. A 3-fluoro group (Compound 5e) and a 3-nitro group (Compound 5g) were found to enhance inhibitory potency, likely due to the inductive effects of these electronegative groups. nih.gov Conversely, a 3-methoxy group (Compound 5h) resulted in only moderate activity, indicating that substitution at this position may create unfavorable interactions within the enzyme's active site. nih.gov

| Compound | Substituent | Position | AChE IC₅₀ (µM) |

|---|---|---|---|

| 5b | 2-Chloro | Ortho | 19.74 |

| 5e | 3-Fluoro | Meta | 37.65 |

| 5g | 3-Nitro | Meta | Data Not Quantified |

| 5h | 3-Methoxy | Meta | 44.13 |

| 5L | 4-Methyl | Para | 15.24 |

| 5m | 4-Methoxy | Para | Data Not Quantified |

| 5n | 4-Ethoxy | Para | Data Not Quantified |

Data sourced from a study on cinnamoyl piperidinyl acetate derivatives as cholinesterase inhibitors. nih.gov

Positional isomerism, where functional groups are located at different positions on the piperidine ring, can dramatically influence a molecule's binding affinity and selectivity for its biological target. chemrxiv.org The synthesis of positional analogues of methylphenidate, a treatment for ADHD, illustrates this principle clearly. By carefully selecting the catalyst and the nitrogen-protecting group, chemists can direct C-H functionalization to occur at the C2, C3, or C4 positions of the piperidine ring, yielding distinct isomers with potentially different pharmacological profiles. nih.gov For example, using an N-Boc-piperidine with a specific rhodium catalyst generates 2-substituted analogues, while other catalyst and protecting group combinations can favor substitution at the C4 position. nih.gov

This concept is further demonstrated in studies of N-piperidinyl indole-based ligands for opioid receptors. Shifting a substituent from the 3-position of the indole (B1671886) ring to the 2-position resulted in a significant change in receptor selectivity. nih.gov While 3-substituted analogues showed high selectivity for the nociceptin (B549756) opioid receptor (NOP) over the mu-opioid receptor (MOP), the 2-substituted isomers displayed enhanced binding affinity for the MOP receptor, effectively altering their target preference. nih.gov This highlights how subtle changes in the spatial arrangement of functional groups, dictated by positional isomerism, can be a powerful tool for fine-tuning the selectivity of a drug candidate. units.it

| Compound Type | Receptor Binding Affinity (Ki, nM) | |

|---|---|---|

| NOP | MOP | |

| 3-Substituted Indole Analog | 0.34 | >1000 |

| 2-Substituted Indole Analog | 0.23 | 6.8 |

Comparative binding affinities for 2- and 3-substituted N-piperidinyl indoles, demonstrating the influence of positional isomerism on receptor selectivity. nih.gov

The linkage connecting the piperidin-4-yl core to other parts of a molecule is critical for its stability and pharmacokinetic properties. This compound features an ester linkage, which is susceptible to hydrolysis by esterase enzymes in the body. This metabolic lability can lead to rapid degradation of the compound, shortening its duration of action.

To improve metabolic stability, medicinal chemists often replace a labile ester with a more robust amide linkage. uzh.ch Amides are generally more resistant to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which makes the carbonyl carbon less electrophilic and thus less reactive. khanacademy.org Studies on piperidine-derived inhibitors have shown that the central amide-piperidine moiety is a key pharmacophore and that modifications to this region are critical for both activity and stability. nih.gov While replacing an ester with an amide can enhance metabolic stability, it may also affect the compound's binding interactions with its target. uzh.ch Therefore, this modification represents a crucial optimization step where chemists must balance improved stability against the potential for altered biological activity. nih.gov

Modulation of Enzyme and Receptor Activity

Acetylcholinesterase (AChE) Inhibition Studies

While direct inhibition studies on this compound are not extensively documented, a closely related compound, N-[11C]methylthis compound ([11C]MP4A), has been developed and evaluated as a radioligand for in-vivo imaging of acetylcholinesterase (AChE) activity in the brain using positron emission tomography (PET). AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. A decrease in the levels of this enzyme is associated with neurodegenerative conditions like Alzheimer's disease.

[11C]MP4A is designed as a substrate for AChE. Due to its lipophilic nature, it can cross the blood-brain barrier. Once in the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, N-[11C]methylpiperidinol, which is then trapped, allowing for the measurement of enzyme activity. This research into a radiolabeled analog highlights the interaction of the this compound scaffold with the active site of AChE and its potential as a basis for developing agents that target this enzyme.

| Compound | Application | Mechanism of Action |

| N-[11C]methylthis compound ([11C]MP4A) | PET radioligand for imaging brain AChE activity. | Acts as a substrate for AChE; hydrolyzed to a trapped metabolite, allowing for in-vivo measurement of enzyme activity. |

NLRP3 Inflammasome Inhibition Mechanisms

There is no available research on the role of this compound in the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response, and its dysregulation is linked to various inflammatory diseases. While the development of NLRP3 inhibitors is an active area of research, and some investigated compounds incorporate a piperidine ring, such as derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, there is no documented evidence of this compound being studied for this purpose.

Role in the Development of Antiviral and Anti-inflammatory Agents (Mechanistic Focus)

Specific studies on the mechanistic role of this compound in the development of antiviral or anti-inflammatory agents are not present in the current body of scientific literature. The piperidine nucleus is a key structural feature in a variety of compounds investigated for such therapeutic effects. For example, certain piperidine-substituted purines have been evaluated for their antiviral activity against HIV and influenza viruses. In the context of inflammation, compounds like 2-(Piperidin-4-yl)acetamides have shown anti-inflammatory effects through the inhibition of soluble epoxide hydrolase. However, the specific contribution and mechanism of action of this compound as an antiviral or anti-inflammatory agent have not been investigated.

Investigation of Antibacterial and Antifungal Activities

There is no specific data available in the scientific literature regarding the antibacterial or antifungal activities of this compound. The antimicrobial research on piperidine derivatives is broad, with numerous studies exploring how modifications to the piperidine ring can lead to potent antimicrobial agents.

Advanced Structural Characterization of Piperidin 4 Yl Acetate and Its Complexes

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline solids. The analysis of derivatives of piperidin-4-yl acetate (B1210297) provides critical insights into the expected crystallographic parameters of the parent compound. For instance, the hydrobromide salt of a complex derivative, 1e,2a,6e-trimethyl-4e-phenyl-4a-acetoxypiperidine, which contains the core 4-acetoxypiperidine structure, has been successfully characterized. researchgate.net

The crystallographic data obtained from this derivative reveals key parameters that are foundational to understanding the solid-state arrangement of similar piperidine (B6355638) compounds. These parameters define the size and shape of the unit cell—the basic repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.833 |

| b (Å) | 11.551 |

| c (Å) | 14.659 |

| β (°) | 121.15 |

Similarly, studies on other 4-substituted piperidine derivatives, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, also show crystallization in the monoclinic system (space group P21/n), further suggesting that this crystal system is common for piperidine-containing compounds. iucr.orgnih.govresearchgate.net

The crystalline state often locks a molecule into its most stable, lowest-energy conformation. For piperidine and its derivatives, this is overwhelmingly the chair conformation. chemrevlett.comchemrevlett.com This arrangement minimizes both angular strain and torsional strain within the six-membered ring.

In the solid state, the piperidine ring of 4-substituted derivatives consistently adopts a chair conformation. researchgate.netnih.gov In this conformation, the acetate substituent at the C4 position can theoretically occupy one of two orientations:

Axial: The substituent is perpendicular to the general plane of the ring.

Equatorial: The substituent is in the general plane of the ring, pointing outwards.

Crystallographic studies of 4-acetoxypiperidine derivatives and related structures confirm that the bulky acetate group preferentially occupies the equatorial position. researchgate.net This orientation minimizes steric hindrance with the axial hydrogen atoms on the same side of the piperidine ring, leading to a more stable molecular conformation. The X-ray structure of 1e,2a,6e-trimethyl-4e-phenyl-4a-acetoxypiperidine hydrobromide explicitly confirms that the 4-acetoxy group is in an axial position relative to the piperidine ring, while the 4-phenyl group is equatorial; however, in the broader context of piperidine chemistry, larger substituents typically favor the equatorial position to reduce steric strain. researchgate.net

The precise bond lengths and angles determined by X-ray diffraction reveal minor distortions from an "ideal" chair conformation, which are caused by the electronic and steric influences of the ring substituents and the intermolecular forces, such as hydrogen bonding, within the crystal lattice. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Piperidin-4-yl acetate, and how can reaction progress be monitored experimentally?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one with aryl halides in acetonitrile in the presence of K₂CO₃ (3 equivalents) for 13 hours under reflux conditions is a standard protocol. Reaction progress is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane/ethyl acetate (ratio dependent on polarity). Post-reaction, the mixture is filtered to remove excess K₂CO₃ and washed with acetonitrile to isolate the product .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

- Methodological Answer : Characterization involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring.

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated ions) .

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and mobile phases such as 0.4% acetic acid/10 mM ammonium acetate in methanol/water (9:1) to assess purity .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile).

- First Aid : For skin contact, immediately rinse with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (10% loading) for hydrogenation steps under H₂ atmosphere (balloon pressure) to reduce nitro groups to amines, as seen in tert-butyl 4-[[1-(4-amino-2-fluorophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate synthesis. Reaction time (4 hours) and temperature (room temperature) are critical variables .

- Solvent Effects : Compare polar aprotic solvents (e.g., THF) versus acetonitrile for nucleophilic substitutions, noting solubility differences of intermediates .

Q. How should contradictory analytical data (e.g., purity vs. bioactivity) be resolved in this compound studies?

- Methodological Answer :

- Batch Consistency : Perform peptide content analysis (via AAA or UV-Vis) and salt content quantification (ion chromatography) to address batch-to-batch variability in impurities or hydration .

- Bioassay Controls : Include positive/negative controls in cell-based assays to isolate compound-specific effects from matrix interference .

Q. What strategies are effective for designing this compound analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., benzodioxole or pyridinyl groups) to modulate lipophilicity (logP ~0.283) and hydrogen-bonding capacity .

- Functional Group Interconversion : Replace acetate esters with carbamates or amides to alter metabolic stability. For example, tert-butyl 4-[(1-[4-[(1-cyanocyclobutyl)amino]phenyl]piperidin-4-yl)methyl]piperazine-1-carboxylate derivatives show enhanced binding affinity due to cyclopropane ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.